molecular formula C13H15NO3S B14909846 Methyl 3-(2-(cyclopent-2-en-1-yl)acetamido)thiophene-2-carboxylate

Methyl 3-(2-(cyclopent-2-en-1-yl)acetamido)thiophene-2-carboxylate

Cat. No.: B14909846
M. Wt: 265.33 g/mol
InChI Key: NRROVQQSJHMOKF-UHFFFAOYSA-N
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Description

Methyl 3-(2-(cyclopent-2-en-1-yl)acetamido)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a cyclopentene moiety, and an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-(cyclopent-2-en-1-yl)acetamido)thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with cyclopentene-based intermediates. One common method involves the reaction of 3-(2-bromoacetyl)thiophene with cyclopent-2-en-1-ylamine under basic conditions to form the acetamido linkage. This is followed by esterification with methanol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-(cyclopent-2-en-1-yl)acetamido)thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the cyclopentene moiety or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiophene derivatives and modified cyclopentene structures.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Methyl 3-(2-(cyclopent-2-en-1-yl)acetamido)thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(2-(cyclopent-2-en-1-yl)acetamido)thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the acetamido group can form hydrogen bonds, enhancing binding affinity. These interactions can modulate the activity of target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(2-(cyclopent-2-en-1-yl)acetamido)thiophene-2-carboxylate is unique due to its combination of a thiophene ring, cyclopentene moiety, and acetamido group

Properties

Molecular Formula

C13H15NO3S

Molecular Weight

265.33 g/mol

IUPAC Name

methyl 3-[(2-cyclopent-2-en-1-ylacetyl)amino]thiophene-2-carboxylate

InChI

InChI=1S/C13H15NO3S/c1-17-13(16)12-10(6-7-18-12)14-11(15)8-9-4-2-3-5-9/h2,4,6-7,9H,3,5,8H2,1H3,(H,14,15)

InChI Key

NRROVQQSJHMOKF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)CC2CCC=C2

Origin of Product

United States

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